1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide
Description
This compound features a carboxamide bridge linking a 1-methylindole core to a 1-methylbenzimidazole moiety. Its structural complexity arises from the dual heterocyclic aromatic systems (indole and benzimidazole), both substituted with methyl groups.
Properties
Molecular Formula |
C19H18N4O |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]indole-3-carboxamide |
InChI |
InChI=1S/C19H18N4O/c1-22-12-14(13-7-3-5-9-16(13)22)19(24)20-11-18-21-15-8-4-6-10-17(15)23(18)2/h3-10,12H,11H2,1-2H3,(H,20,24) |
InChI Key |
HUZSHGZFVSMPER-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCC3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide typically involves the construction of the indole and benzimidazole rings followed by their coupling. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Benzimidazole derivatives can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity . The indole moiety can interact with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
A. 1-Methyl-N-(quinolin-8-yl)-1H-indole-3-carboxamide (12H)
- Structure: Replaces the benzimidazole group with a quinoline ring.
- Synthesis: Prepared via coupling of 1-methylindole-3-carboxylic acid chloride with 8-aminoquinoline, yielding 65% after purification .
B. N-(Benzimidazol-2-yl)pyrazole-3-carboxamide Derivatives (1–6)
- Structure : Pyrazole replaces the indole core.
- Synthesis : Uses EDCI/HOBt-mediated coupling, similar to carboxamide-forming reactions in the target compound .
- Biological Activity : Demonstrated anticancer (IC₅₀ ~6.0 µM) and antibacterial properties, highlighting the benzimidazole-carboxamide scaffold’s versatility .
C. VU6004256 (M1PAM)
- Structure : Modifies the indole carboxamide with difluoro and pyridylmethyl substituents.
- Pharmacokinetics : Enhanced blood-brain barrier penetration due to fluorination and cyclohexyl hydroxyl groups .
- Relevance : Illustrates how substituents on the indole ring can optimize drug-like properties.
Physicochemical and Pharmacological Properties
Key Observations :
- Benzimidazole vs. Quinoline: Quinoline derivatives (e.g., 12H) may exhibit higher lipophilicity, affecting solubility and membrane permeability .
- Methyl Substitutions: Methyl groups on the target compound’s indole and benzimidazole likely reduce metabolic degradation compared to non-methylated analogs .
- Linker Flexibility: The methylene spacer in the target compound may allow better conformational adaptation to binding sites than rigid linkers (e.g., azetidinone in ).
Spectroscopic and Analytical Data
- IR/NMR Trends: Carboxamide C=O stretches appear at ~1685 cm⁻¹ in analogs (e.g., ), consistent with the target compound. Methyl groups on nitrogen (e.g., δ 3.20 ppm for benzimidazole-N-CH₃ in ) are diagnostic in ¹H NMR.
Biological Activity
1-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide is a compound of interest due to its potential pharmacological applications, particularly in oncology and infectious diseases. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O |
| Molecular Weight | 201.25 g/mol |
| CAS Number | 137898-62-5 |
| Melting Point | 81.5–84.5 °C |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Inhibition of Protein Kinases : The compound has shown potential in inhibiting specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells through pathways involving p53 and Bcl-2 family proteins.
Efficacy Against Cancer Cell Lines
Recent studies have demonstrated the compound's effectiveness against several cancer cell lines:
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 25.72 ± 3.95 | Induces apoptosis via p53 pathway |
| A549 (Lung) | 20.10 ± 2.50 | Inhibits cell cycle progression at G2/M phase |
| HeLa (Cervical) | 15.30 ± 4.20 | Disrupts tubulin polymerization |
Case Studies
Case Study 1: Anti-Cancer Activity
A study conducted by Ribeiro Morais et al. evaluated the anti-cancer properties of the compound in tumor-bearing mice. The results indicated a significant reduction in tumor growth compared to control groups, suggesting that the compound effectively targets tumor cells without substantial toxicity to normal cells .
Case Study 2: Inhibition of Pathogen Growth
Another investigation focused on the antimicrobial properties of the compound, revealing moderate to good activity against Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like ciprofloxacin . This highlights its potential as a dual-action therapeutic agent.
Comparative Analysis with Related Compounds
The biological activity of 1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide can be compared with other benzimidazole derivatives:
| Compound | IC₅₀ (μM) | Targeted Activity |
|---|---|---|
| 4-(1H-benzimidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline | 45.2 ± 13.0 | Anti-cancer activity against U87 glioblastoma |
| N-(2-fluoroethyl)-N-methylaniline | 57.89 | Moderate cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
